
Tricosanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosanedioic acid is a very long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
- Polycondensates and Monomers: Tricosanedioic acid is used in synthesizing long-chain linear monomers like dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate. These compounds, upon saponification, yield high-purity tricosanedicarboxylic acid. Such acids are essential in creating polyesters with high melting points, beneficial in making crystallizable long-chain methylene segments for dicarboxylic acid components in polymers (Stempfle et al., 2011).
Biochemical Production and Engineering
- Metabolic Engineering in Escherichia coli: Research has been conducted on the metabolic engineering of Escherichia coli for direct production of biochemicals like 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. This process is significant as BDO is a valuable polymer, previously produced only from oil and natural gas. The study demonstrates a systems-based metabolic engineering approach, which could be applicable for other chemicals including those derived from tricosanedioic acid (Yim et al., 2011).
Environmental and Agricultural Applications
- Nitrification Inhibition in Agricultural Soils: Tricosanedioic acid derivatives, such as 1,9-decanediol, have been identified as effective biological nitrification inhibitors (BNIs). These compounds can suppress nitrification in agricultural soils, which is pivotal for reducing nitrogen losses and enhancing the efficiency of nitrogen fertilizers. This research provides insight into the potential environmental benefits of BNIs, including those derived from tricosanedioic acid (Lu et al., 2019).
Chemical Synthesis and Catalysis
- Esterification Reaction in Chemical Production: The esterification reaction of fatty acids with glycerol and 1,3-propanediol using a styrene-divinylbenzene acid resin highlights the utility of tricosanedioic acid in producing bio-based components for lubricants. This research illustrates the potential of using renewable raw materials like tricosanedioic acid derivatives in industrial chemical processes (Vitiello et al., 2021).
Eigenschaften
CAS-Nummer |
73292-43-0 |
|---|---|
Molekularformel |
C23H44O4 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
tricosanedioic acid |
InChI |
InChI=1S/C23H44O4/c24-22(25)20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(26)27/h1-21H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
QJXPRGZXRIIGOP-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O |
Kanonische SMILES |
C(CCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O |
Andere CAS-Nummern |
73292-43-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



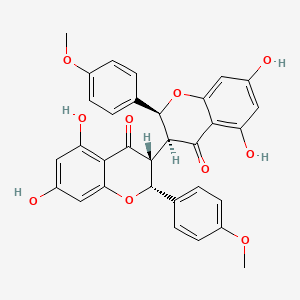
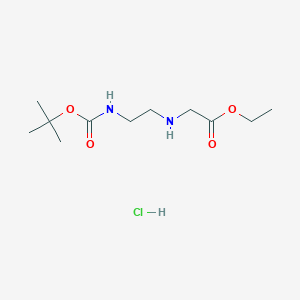
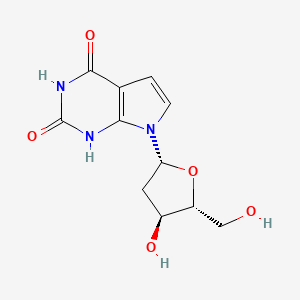
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)
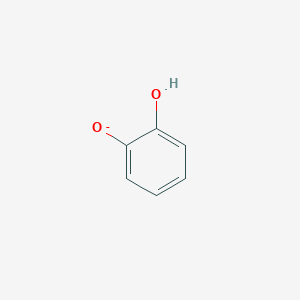
![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
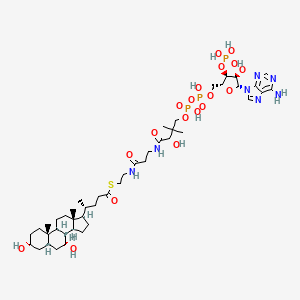
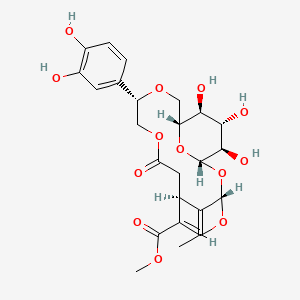
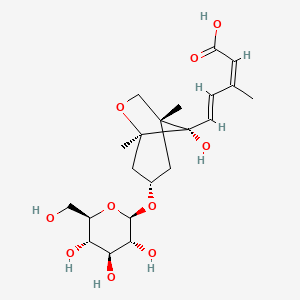
![(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1244133.png)
![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)

![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)
